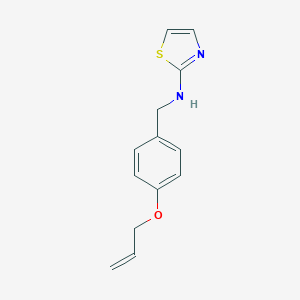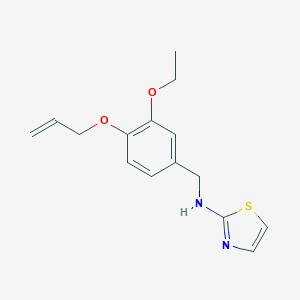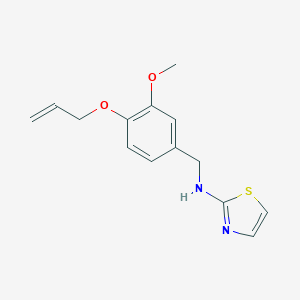![molecular formula C19H21N3O2S2 B283519 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as MET, is a chemical compound that has been studied for its potential use in scientific research applications.
作用機序
The exact mechanism of action of 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
In addition to its potential anti-tumor and anti-inflammatory effects, 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have other biochemical and physiological effects. One study found that 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibited the growth of atherosclerotic plaques in a mouse model of atherosclerosis. Another study showed that 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide had neuroprotective effects in a rat model of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
将来の方向性
There are several potential future directions for research on 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent and selective 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs for use in cancer therapy. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, further studies are needed to determine the optimal dosing and administration of 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in different disease models.
合成法
The synthesis of 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 6-methyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with phenylacetyl chloride to form 6-methyl-2-{[(phenylacetyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This intermediate is then treated with thionyl chloride and thiourea to yield 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use as a therapeutic agent in a variety of scientific research applications. One study found that 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited antitumor activity in vitro against several different cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that 6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide had anti-inflammatory effects in a mouse model of acute lung injury.
特性
分子式 |
C19H21N3O2S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
6-methyl-2-[(2-phenylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-11-7-8-13-14(9-11)26-18(16(13)17(20)24)22-19(25)21-15(23)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,20,24)(H2,21,22,23,25) |
InChIキー |
VQIOXUYVAWRHSS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)



![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)